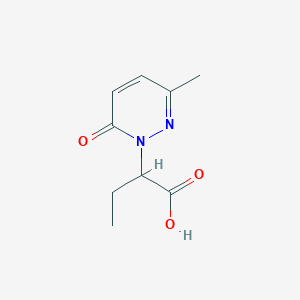![molecular formula C13H15IN2O2 B15244765 tert-Butyl 2-(iodomethyl)-1H-benzo[d]imidazole-1-carboxylate CAS No. 1058225-52-7](/img/structure/B15244765.png)
tert-Butyl 2-(iodomethyl)-1H-benzo[d]imidazole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-(iodomethyl)-1H-benzo[d]imidazole-1-carboxylate: is a chemical compound with the molecular formula C13H15IN2O2 . It is known for its unique structure, which includes an imidazole ring substituted with an iodomethyl group and a tert-butyl ester.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(iodomethyl)-1H-benzo[d]imidazole-1-carboxylate typically involves the reaction of 2-(iodomethyl)-1H-benzo[d]imidazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The iodomethyl group in tert-Butyl 2-(iodomethyl)-1H-benzo[d]imidazole-1-carboxylate can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of deiodinated products or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Major Products Formed:
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of oxidized imidazole derivatives.
Reduction: Formation of deiodinated or reduced imidazole derivatives.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 2-(iodomethyl)-1H-benzo[d]imidazole-1-carboxylate is used as an intermediate in the synthesis of various organic compounds.
Biology: In biological research, this compound is used to study the interactions of imidazole-containing molecules with biological targets. It serves as a model compound for understanding the behavior of more complex imidazole derivatives .
Medicine: Its imidazole ring is a common pharmacophore in many bioactive molecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it a valuable building block for various industrial processes .
Mécanisme D'action
The mechanism of action of tert-Butyl 2-(iodomethyl)-1H-benzo[d]imidazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, through its imidazole ring. The iodomethyl group can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity . The tert-butyl ester group provides stability and lipophilicity, enhancing the compound’s ability to penetrate biological membranes .
Comparaison Avec Des Composés Similaires
- tert-Butyl 2-bromo-1H-imidazole-1-carboxylate
- tert-Butyl 2-chloro-1H-imidazole-1-carboxylate
- tert-Butyl 2-fluoro-1H-imidazole-1-carboxylate
Comparison:
- Reactivity: The iodomethyl group in tert-Butyl 2-(iodomethyl)-1H-benzo[d]imidazole-1-carboxylate is more reactive in nucleophilic substitution reactions compared to the bromo, chloro, and fluoro analogs due to the weaker carbon-iodine bond .
- Stability: The compound is generally more stable than its bromo and chloro counterparts but less stable than the fluoro analog .
- Applications: While all these compounds are used in organic synthesis, the iodomethyl derivative is preferred for reactions requiring high reactivity and selectivity .
Propriétés
Numéro CAS |
1058225-52-7 |
|---|---|
Formule moléculaire |
C13H15IN2O2 |
Poids moléculaire |
358.17 g/mol |
Nom IUPAC |
tert-butyl 2-(iodomethyl)benzimidazole-1-carboxylate |
InChI |
InChI=1S/C13H15IN2O2/c1-13(2,3)18-12(17)16-10-7-5-4-6-9(10)15-11(16)8-14/h4-7H,8H2,1-3H3 |
Clé InChI |
NOMWBZZQJMSOSC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C2=CC=CC=C2N=C1CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


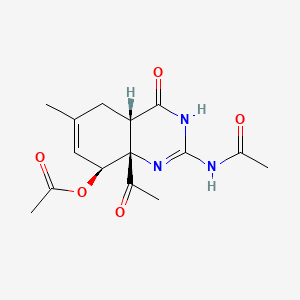
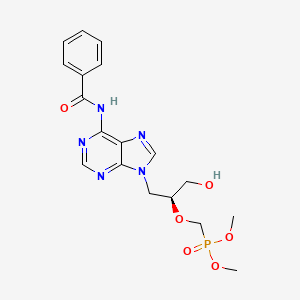
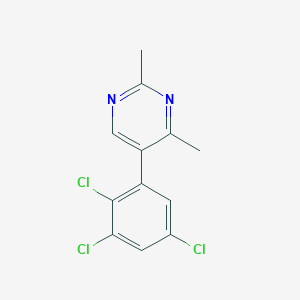
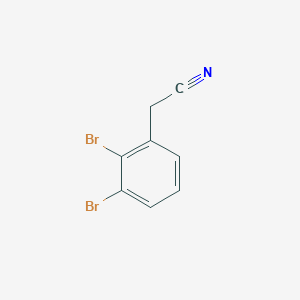
![2-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene](/img/structure/B15244712.png)

![3-Amino-2-(2-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B15244722.png)
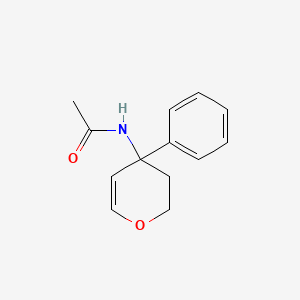

![2-{[4-(1,2,3-Thiadiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B15244745.png)
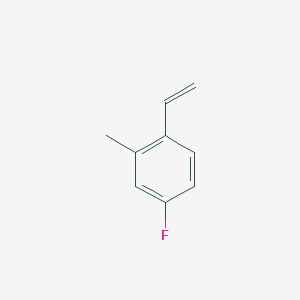
![2-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B15244760.png)
![3-Allyl-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B15244775.png)
